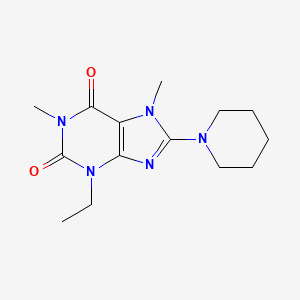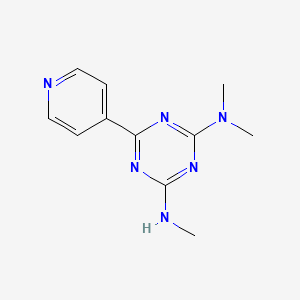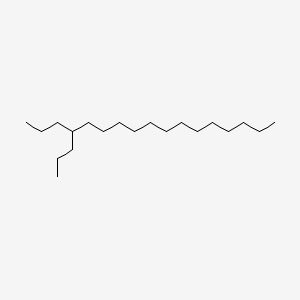
4-n-Propylheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Propylheptadecane typically involves the alkylation of heptadecane with a propyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where heptadecane reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-n-Propylheptadecane undergoes various chemical reactions typical of alkanes, including:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the hydrogenation of any unsaturated impurities present.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Propylheptadecanol, propylheptadecanal, and propylheptadecanoic acid.
Reduction: Saturated hydrocarbons with reduced impurities.
Substitution: 4-chloropropylheptadecane and 4-bromopropylheptadecane.
Applications De Recherche Scientifique
4-n-Propylheptadecane has several applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: Investigated for its role in biological membranes and lipid bilayers due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-n-Propylheptadecane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecane: A straight-chain alkane with similar physical properties but lacks the propyl group.
Nonadecane: Another long-chain alkane with two additional carbon atoms compared to 4-n-Propylheptadecane.
4-n-Butylheptadecane: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
This compound is unique due to the presence of the propyl group at the fourth carbon, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions in chemical and biological systems compared to its analogs.
Propriétés
Numéro CAS |
55044-10-5 |
|---|---|
Formule moléculaire |
C20H42 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
4-propylheptadecane |
InChI |
InChI=1S/C20H42/c1-4-7-8-9-10-11-12-13-14-15-16-19-20(17-5-2)18-6-3/h20H,4-19H2,1-3H3 |
Clé InChI |
KWOQMARCKSGDGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dichlorophenyl)methyl]-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione](/img/structure/B14010852.png)


![Benzene,[[(2-chloro-2-phenylethyl)sulfonyl]methyl]-](/img/structure/B14010871.png)
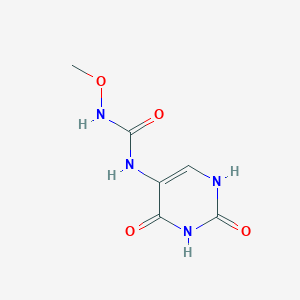
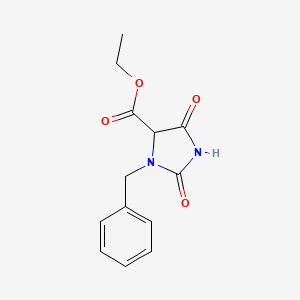
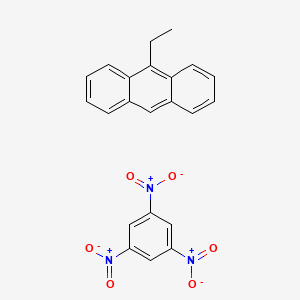
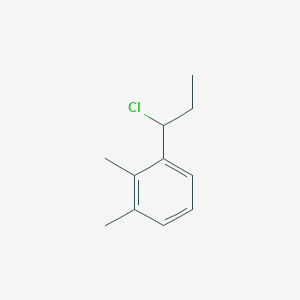
![4-[Di(propan-2-yl)amino]pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14010889.png)
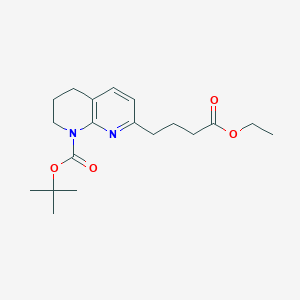
![ethyl 4-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B14010912.png)

